molecular formula C25H36O11 B12297441 (9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate

(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate

Cat. No.: B12297441
M. Wt: 512.5 g/mol
InChI Key: OQOUCOFWGOADIO-UHFFFAOYSA-N
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Description

(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[84003,8]tetradecan-2-yl) benzoate is a complex organic compound characterized by its unique tricyclic structure and multiple methoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Hydroxylation: Introduction of hydroxy groups through hydroxylation reactions, often using oxidizing agents.

    Esterification: The final step involves esterification of the tricyclic core with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities, using reducing agents like lithium aluminum hydride.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Antioxidant activity: The hydroxy and methoxy groups may scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate is unique due to its tricyclic core structure and the specific arrangement of methoxy and hydroxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H36O11

Molecular Weight

512.5 g/mol

IUPAC Name

(9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate

InChI

InChI=1S/C25H36O11/c1-22(28-5)24(3,30-7)35-19-16(33-22)15(26)17-20(36-25(4,31-8)23(2,29-6)34-17)18(19)32-21(27)14-12-10-9-11-13-14/h9-13,15-20,26H,1-8H3

InChI Key

OQOUCOFWGOADIO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2C(O1)C(C3C(C2OC(=O)C4=CC=CC=C4)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC

Origin of Product

United States

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